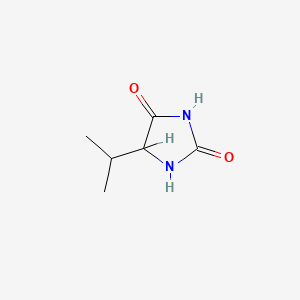

5-Isopropylimidazolidine-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-ylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-3(2)4-5(9)8-6(10)7-4/h3-4H,1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNUQCWZHRMSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026613 | |

| Record name | 5-(1-Methylethyl)-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16935-34-5, 67337-70-6 | |

| Record name | 5-Isopropylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16935-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Methylethyl)-2,4-imidazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016935345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16935-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC55329 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(1-Methylethyl)-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-isopropylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.162.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-isopropylimidazolidine-2,4-dione crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure of 5-isopropylimidazolidine-2,4-dione Monohydrate

Authored by: A Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the crystal structure of this compound, a hydantoin derivative of the amino acid L-valine. We delve into the synthesis and crystallization, the definitive structural elucidation by single-crystal X-ray diffraction (SC-XRD), and the critical role of intermolecular forces, particularly hydrogen bonding, in dictating the supramolecular architecture. This document serves as a technical resource, detailing the causality behind experimental choices and presenting a self-validating protocol for structural analysis, supported by spectroscopic data and authoritative references.

Introduction: The Significance of Hydantoin Scaffolds

Imidazolidine-2,4-dione, commonly known as hydantoin, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticonvulsant, antiviral, and antitumor properties. This compound, derived from L-valine, is a key chiral intermediate and a subject of interest for its physicochemical properties.

A definitive understanding of a molecule's three-dimensional structure is paramount in drug development. It governs molecular recognition, binding affinity, solubility, and stability—all critical parameters for a successful therapeutic agent. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing this unambiguous structural information[1][2][3][4]. This guide focuses on the crystal structure of this compound, which crystallizes as a monohydrate, revealing a complex network of hydrogen bonds that defines its solid-state form[5][6][7].

Synthesis and Crystallization: From Precursor to Analysis-Ready Crystal

The journey to crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis Protocol

The title compound was synthesized via a one-pot dehydrative cyclization of L-valine with urea[6]. This method is efficient and preserves the stereochemistry of the starting amino acid.

-

Rationale: The choice of a one-pot reaction is for efficiency and high yield. Using a catalyst like diphenylphosphinic chloride (DPPOX) facilitates the cyclization under relatively mild conditions, preventing racemization of the chiral center at C5[6].

Crystallization Protocol: The Art of Crystal Growth

Obtaining single crystals suitable for X-ray analysis is often the most challenging step. For this compound monohydrate, slow evaporation is the method of choice.

-

Step 1: Dissolution. Dissolve the synthesized powder in a suitable solvent, such as ethanol[6]. The goal is to create a saturated or near-saturated solution at a slightly elevated temperature.

-

Step 2: Slow Evaporation. The solution is loosely covered to allow the solvent to evaporate slowly over several days at a constant temperature (e.g., 296 K)[5][6].

-

Step 3: Crystal Harvesting. Once well-formed, colorless crystals appear, they are carefully selected and mounted for diffraction analysis[5][6][8].

-

Causality: Slow evaporation allows molecules to self-assemble into a highly ordered, repeating lattice with minimal defects. The presence of water in the crystallization solvent (ethanol is hygroscopic) leads to the incorporation of a water molecule into the crystal lattice, forming the stable monohydrate[5][6].

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Structure

SC-XRD provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, angles, and intermolecular interactions[2][4].

Experimental Workflow

The following diagram outlines the standard workflow for a single-crystal X-ray diffraction experiment.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Data Collection and Refinement Parameters

The quality of the final structure is contingent on the quality of the diffraction data and the refinement process. The crystallographic data for this compound monohydrate is summarized below[5][6][7].

| Parameter | Value | Significance |

| Chemical Formula | C₆H₁₀N₂O₂·H₂O | Confirms the presence of one water molecule per molecule of the hydantoin in the asymmetric unit. |

| Formula Weight (Mr) | 160.18 | Used for density calculation. |

| Crystal System | Orthorhombic | Defines the geometry of the unit cell (a ≠ b ≠ c, α = β = γ = 90°). |

| Space Group | P2₁2₁2₁ | Describes the symmetry elements within the unit cell. This is a common chiral space group. |

| a (Å) | 6.2688 (3) | Unit cell dimension along the a-axis. |

| b (Å) | 9.2387 (4) | Unit cell dimension along the b-axis. |

| c (Å) | 14.8280 (7) | Unit cell dimension along the c-axis. |

| V (ų) | 858.77 (7) | Volume of the unit cell. |

| Z | 4 | Number of formula units in the unit cell. |

| Temperature (K) | 296 K | Data collection temperature (room temperature). |

| Radiation | Cu Kα (λ = 1.54178 Å) | Wavelength of the X-rays used for the experiment. |

| R-factor [I > 2σ(I)] | R1 = 0.037 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| wR(F²) (all data) | 0.098 | A weighted R-factor based on all reflections, providing a more robust measure of refinement quality. |

Data sourced from Acta Crystallographica Section E[5][6][7].

Structural Analysis: From Molecular Geometry to Supramolecular Assembly

The refined crystal structure provides a wealth of information.

Molecular Conformation

The asymmetric unit contains one molecule of (S)-5-isopropylimidazolidine-2,4-dione and one water molecule[5]. The five-membered imidazolidine ring is essentially planar, with only a very slight deviation from planarity (maximum deviation of 0.012 Å)[5][6]. This planarity is typical for the hydantoin core and facilitates the formation of extensive hydrogen-bonded networks.

Supramolecular Architecture: The Hydrogen Bond Network

The most critical feature of the crystal packing is the extensive network of hydrogen bonds, which involves all available donor (N-H, O-H) and acceptor (C=O) sites. These interactions are the primary directional forces governing the crystal's structure[9][10]. The water molecule acts as a crucial bridge, connecting adjacent hydantoin molecules.

Caption: Key Hydrogen Bonding Interactions in the Crystal Lattice.

Key Interactions:

-

Hydantoin-Water-Hydantoin Chain: The N2-H group of one hydantoin molecule donates a hydrogen to the water oxygen. The water molecule, in turn, donates one of its hydrogens to the C2=O1 carbonyl oxygen of a neighboring hydantoin molecule[6].

-

Hydantoin-Hydantoin Chain: The N1-H group donates a hydrogen directly to the C4=O2 carbonyl oxygen of an adjacent hydantoin molecule[6].

-

Water-Hydantoin Linkage: The second hydrogen of the water molecule forms another O-H···O bond with the C4=O2 oxygen of a third hydantoin molecule[6].

This combination of N—H⋯O and O—H⋯O hydrogen bonds links the molecules into a robust, three-dimensional supramolecular tape that propagates along the crystallographic a-axis[5][6].

Hydrogen Bond Geometry Data

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N1–H1N1···O2 | 0.81(2) | 2.12(2) | 2.927(2) | 174.0(19) |

| N2–H1N2···O1W | 0.87(3) | 1.88(3) | 2.751(2) | 173(2) |

| O1W–H1W1···O1 | 0.82(4) | 1.95(4) | 2.767(2) | 173(3) |

| O1W–H2W2···O1 | 0.86(4) | 1.98(4) | 2.839(2) | 171(4) |

Table adapted from Abdel-Aziz et al., 2012[6]. Strong hydrogen bonds are characterized by short D···A distances and angles close to 180°.

Correlation with Spectroscopic Data

While SC-XRD provides the definitive solid-state structure, other analytical techniques provide complementary information that validates the molecular structure.

NMR Spectroscopy

¹H and ¹³C NMR data confirm the molecular structure in solution (DMSO-d₆)[5][6].

-

¹H NMR (DMSO-d₆):

-

δ 10.54 (s, 1H, NH)

-

δ 7.87 (s, 1H, NH)

-

δ 3.89 (d, 1H, C5-H)

-

δ 2.01–1.97 (m, 1H, CH of isopropyl)

-

δ 0.94–0.92 (d, 3H) & 0.80–0.78 (d, 3H) (CH₃ of isopropyl)

-

-

¹³C NMR (DMSO-d₆):

-

δ 175.87 (C=O)

-

δ 158.28 (C=O)

-

δ 63.22 (C5)

-

δ 30.01 (CH of isopropyl)

-

δ 18.93 & 16.31 (CH₃ of isopropyl)

-

The presence of two distinct N-H signals and the chemical shifts for the isopropyl and hydantoin ring carbons are fully consistent with the determined structure[5][6].

Conclusion and Implications

The crystal structure analysis of this compound monohydrate provides an unambiguous determination of its molecular geometry and, critically, its supramolecular assembly. The structure is dominated by a robust, three-dimensional network of N—H⋯O and O—H⋯O hydrogen bonds, with an integral water molecule acting as a molecular bridge. This detailed structural knowledge is invaluable for:

-

Polymorph Screening: Understanding the stable crystalline form is essential for drug development to ensure consistent physicochemical properties[1].

-

Rational Drug Design: The precise geometry and hydrogen bonding capabilities can inform the design of more potent analogues or co-crystals with improved properties.

-

Computational Modeling: The experimental structure serves as a benchmark for theoretical calculations, such as DFT and molecular dynamics, to probe the molecule's behavior in different environments.

This guide demonstrates a logical, self-validating workflow from synthesis to complete structural elucidation, providing the foundational knowledge required for advanced research and development involving this important chemical entity.

References

- 1. improvedpharma.com [improvedpharma.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]

- 5. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. repository.ias.ac.in [repository.ias.ac.in]

- 10. researchgate.net [researchgate.net]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Data of 5-Isopropylimidazolidine-2,4-dione

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-isopropylimidazolidine-2,4-dione, a key heterocyclic compound also known as 5-isopropylhydantoin. Hydantoins are a critical class of compounds in medicinal chemistry and drug development, recognized for their diverse pharmacological properties, including anticonvulsant and antiarrhythmic activities[1][2]. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful technique for providing unambiguous atomic-level structural information. This document offers a detailed interpretation of the chemical shifts, coupling constants, and key structural correlations, explains the underlying principles of observed spectral features, provides field-proven experimental protocols for data acquisition, and serves as an authoritative reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of hydantoin derivatives.

Molecular Structure and Stereochemical Considerations

This compound possesses a core hydantoin ring substituted at the C5 position with an isopropyl group. A critical feature of this molecule is the stereocenter at the C5 carbon. This chirality renders the two methyl groups of the attached isopropyl substituent diastereotopic. Consequently, these methyl groups are magnetically non-equivalent and are expected to appear as distinct signals in the NMR spectrum, a crucial diagnostic feature for structural confirmation[3][4].

To facilitate a clear discussion of the NMR data, the following standardized numbering scheme for the molecule will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data Analysis (DMSO-d₆)

The proton NMR spectrum provides a wealth of information regarding the number of different types of protons, their electronic environments, and their connectivity. The experimental data for this compound, acquired in deuterated dimethyl sulfoxide (DMSO-d₆), is summarized and interpreted below[5].

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Integration | Assignment |

| 10.54 | Singlet (broad) | - | 1H | N1-H |

| 7.87 | Singlet (broad) | - | 1H | N3-H |

| 3.89 | Doublet | ~3.5 Hz (inferred) | 1H | C5-H |

| 2.01-1.97 | Multiplet | 6.5, 7.0 | 1H | C6-H |

| 0.93 | Doublet | 7.0 | 3H | C7-H ₃ |

| 0.79 | Doublet | 6.5 | 3H | C8-H ₃ |

-

N-H Protons (δ 10.54 and 7.87): The two protons attached to the nitrogen atoms of the hydantoin ring appear as two distinct broad singlets in the downfield region. Their broadness is characteristic of exchangeable protons (with residual water in the solvent) and quadrupolar broadening from the adjacent ¹⁴N nuclei. The significant downfield shift is attributed to the deshielding effect of the adjacent carbonyl groups.

-

C5-H Methine Proton (δ 3.89): This single proton attached to the chiral center C5 appears as a signal at 3.89 ppm. It is coupled to the C6-H proton, and while reported as a singlet in the primary literature, a doublet is theoretically expected[5]. The slight downfield shift is due to the proximity of the electronegative nitrogen (N1) and the carbonyl group (C4).

-

C6-H Methine Proton (δ 2.01-1.97): The methine proton of the isopropyl group appears as a complex multiplet. This complexity arises from its coupling to the C5-H proton and the six protons of the two non-equivalent methyl groups (C7 and C8). A septet of doublets would be the theoretical first-order pattern.

-

Diastereotopic Methyl Protons (δ 0.93 and 0.79): As predicted, the two methyl groups of the isopropyl substituent are diastereotopic and thus chemically non-equivalent. They appear as two distinct doublets at 0.93 ppm and 0.79 ppm, each with its own coupling constant corresponding to its interaction with the C6-H proton. This non-equivalence is a definitive confirmation of the chiral center at C5[4][6].

¹³C NMR Spectral Data Analysis (DMSO-d₆)

The ¹³C NMR spectrum reveals the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum significantly compared to ¹H NMR[7].

Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 175.87 | C 4 | Carbonyl carbon, highly deshielded. |

| 158.28 | C 2 | Ureide carbonyl carbon, deshielded. |

| 63.22 | C 5 | Chiral sp³ carbon adjacent to N1 and C4. |

| 30.01 | C 6 | Methine sp³ carbon of the isopropyl group. |

| 18.93 | C 7 | Methyl carbon of the isopropyl group. |

| 16.31 | C 8 | Methyl carbon of the isopropyl group. |

-

Carbonyl Carbons (δ 175.87 and 158.28): The two carbonyl carbons, C4 and C2, are the most downfield signals, which is characteristic of sp² carbons double-bonded to oxygen. C4 is slightly more deshielded than the ureide carbon C2.

-

Chiral Center Carbon (δ 63.22): The C5 carbon, the site of the isopropyl substitution, resonates at 63.22 ppm. Its chemical shift is consistent with an sp³ carbon atom bonded to two heteroatoms (N1 and implicitly influenced by N3) and another carbon.

-

Isopropyl Carbons (δ 30.01, 18.93, and 16.31): The methine carbon (C6) of the isopropyl group appears at 30.01 ppm. The two diastereotopic methyl carbons, C7 and C8, are resolved as two distinct signals at 18.93 ppm and 16.31 ppm, mirroring the non-equivalence observed in the ¹H NMR spectrum[3].

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols for NMR sample preparation and data acquisition are recommended. These represent a self-validating system for the characterization of this compound.

Caption: Standard workflow for NMR analysis of this compound.

Protocol 4.1: Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound directly into a tared vial.

-

Transfer: Carefully transfer the weighed solid into a clean, dry 5 mm NMR tube.

-

Solvent Addition: Using a calibrated pipette, add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). The use of high-purity deuterated solvent is critical to minimize the residual proton signal of the solvent.

-

Dissolution: Cap the NMR tube securely and vortex gently or invert the tube several times until the sample is completely dissolved. A brief period in an ultrasonic bath may be used if dissolution is slow.

-

Final Check: Visually inspect the solution to ensure it is clear and free of any particulate matter before inserting it into the spectrometer.

Protocol 4.2: ¹H NMR Data Acquisition (400 MHz Spectrometer)

-

Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the DMSO-d₆. Tune and match the proton probe. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquisition Parameters:

-

Pulse Program: zg30 (standard 30-degree pulse).

-

Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans (NS): 16 to 64, depending on sample concentration.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation for accurate integration.

-

Acquisition Time (AQ): ~3-4 seconds.

-

-

Processing: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation. Carefully phase correct the spectrum and apply a baseline correction. Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.

Protocol 4.3: ¹³C{¹H} NMR Data Acquisition (100 MHz Spectrometer)

-

Instrument Setup: Use the same locked and shimmed sample. Tune and match the carbon probe.

-

Acquisition Parameters:

-

Pulse Program: zgpg30 (30-degree pulse with proton power-gated decoupling).

-

Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).

-

Number of Scans (NS): 512 to 2048, as ¹³C has low natural abundance and sensitivity.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): ~1-2 seconds.

-

-

Processing: Apply an exponential window function (line broadening of ~1-2 Hz). After Fourier transformation, perform phase and baseline corrections. Calibrate the spectrum by setting the DMSO-d₆ septet center to δ 39.52 ppm.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a complete and unambiguous fingerprint for its structural verification. The key diagnostic features include the two exchangeable N-H protons, the chiral C5-H proton, and most notably, the magnetic non-equivalence of the diastereotopic isopropyl methyl groups, which manifest as distinct signals in both proton and carbon spectra. The data presented herein, supported by robust experimental protocols, serves as an authoritative benchmark for scientists working with this important class of heterocyclic compounds.

References

- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fujc.pp.ua [fujc.pp.ua]

- 3. Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments [morressier.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

Physical and chemical properties of 5-isopropylimidazolidine-2,4-dione

An In-depth Technical Guide to 5-Isopropylimidazolidine-2,4-dione

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support laboratory research and development endeavors.

Introduction

This compound, commonly known as 5-isopropylhydantoin, is a heterocyclic compound belonging to the hydantoin class. Hydantoins are a core scaffold in medicinal chemistry, recognized for a wide array of pharmacological activities, including anticonvulsant, antiviral, and antitumor effects[1][2][3]. The biological activity of these compounds is highly dependent on the nature of substituents at the N-1, N-3, and C-5 positions of the hydantoin ring[3]. 5-Isopropylhydantoin, being structurally derived from the amino acid L-valine, serves as a crucial chiral building block and a subject of interest in metabolic and pharmacological studies[1][4]. Understanding its fundamental properties is paramount for its effective application in drug design, synthesis, and analysis.

Section 1: General Information and Identifiers

Precise identification of a chemical entity is the foundation of reproducible scientific research. This section provides the key identifiers for this compound.

| Property | Value | Source(s) |

| IUPAC Name | 5-(1-Methylethyl)imidazolidine-2,4-dione | [5] |

| Synonyms | 5-Isopropylhydantoin, 5-propan-2-ylimidazolidine-2,4-dione | [5] |

| CAS Number | 16935-34-5 | [5] |

| Molecular Formula | C6H10N2O2 | [6][7] |

| Molecular Weight | 142.16 g/mol | [6] |

| Canonical SMILES | CC(C)C1C(=O)NC(=O)N1 | [7] |

| InChI Key | PBNUQCWZHRMSMS-UHFFFAOYSA-N | [6] |

Section 2: Physicochemical Properties

The physicochemical properties of a molecule dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

| Property | Value | Comments and Insights | Source(s) |

| Appearance | White to off-white solid | The solid-state is indicative of strong intermolecular forces. | [5] |

| Melting Point | 144-145 °C | The relatively high melting point is due to intermolecular hydrogen bonding between the N-H and C=O groups in the crystal lattice, forming a stable structure.[1] | [5] |

| Solubility | pH-dependent | Solubility in aqueous solutions increases at pH values above 5 for similar hydantoin derivatives. This is due to the deprotonation of the acidic N-H protons, forming a more soluble salt. Solubility in organic solvents like ethanol is also noted.[8] The molecule's hydrophobic isopropyl group and polar dione ring give it a mixed character. | [8][9] |

| pKa | 8.85 ± 0.10 (Predicted) | This value corresponds to the acidity of the N-H protons. The N3 proton is generally more acidic than the N1 proton due to the adjacent carbonyl groups stabilizing the conjugate base. This acidity is a key factor in its solubility and reactivity. | [5] |

| Density | 1.129 ± 0.06 g/cm³ (Predicted) | Standard density for a small organic molecule of this type. | [5] |

Expert Insight: The dual hydrogen bond donor (two N-H groups) and acceptor (two C=O groups) capability of 5-isopropylhydantoin is a critical feature. This allows for the formation of robust hydrogen-bonded networks in the solid state, explaining its crystalline nature and high melting point[1]. In a biological context, these same groups can participate in crucial hydrogen-bonding interactions with enzyme active sites or receptor binding pockets, making the hydantoin scaffold a privileged structure in drug discovery.

Section 3: Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and purity assessment. Below is a summary of the expected spectral data for this compound.

| Technique | Solvent | Expected Chemical Shifts (δ) / Peaks (cm⁻¹) | Interpretation | Source(s) |

| ¹H NMR | DMSO-d₆ | ~10.54 (s, 1H, NH), ~7.87 (s, 1H, NH), ~3.89 (d, 1H, C5-H), ~2.0 (m, 1H, CH of isopropyl), ~0.9 (d, 3H, CH₃), ~0.8 (d, 3H, CH₃) | The two distinct N-H signals confirm their different chemical environments. The splitting pattern of the isopropyl group (a multiplet for the CH and two doublets for the diastereotopic methyl groups) is characteristic. | [1] |

| ¹³C NMR | DMSO-d₆ | ~175.9 (C=O), ~158.3 (C=O), ~63.2 (C5), ~30.0 (CH of isopropyl), ~18.9 (CH₃), ~16.3 (CH₃) | The two carbonyl carbons appear downfield. The C5 carbon, attached to the nitrogen atoms, is observed around 63 ppm. The isopropyl carbons are seen in the aliphatic region. | [1] |

| FTIR | KBr Pellet | ~3200-3300 cm⁻¹ (N-H stretch), ~2960 cm⁻¹ (C-H stretch), ~1720-1770 cm⁻¹ (C=O stretch, asymmetric and symmetric) | The broad N-H stretching band indicates hydrogen bonding. The strong, distinct carbonyl peaks are the most prominent feature of the IR spectrum for hydantoins. | [10][11] |

| Mass Spec. | GC/MS | m/z 142 (M⁺) | The molecular ion peak confirms the molecular weight. Fragmentation patterns can provide further structural information. | [4][6] |

Section 4: Chemical Reactivity and Stability

The hydantoin ring is a stable heterocyclic system, but it possesses specific sites of reactivity that are crucial for its derivatization and understanding its metabolic fate.

-

Hydrolysis: Under strong acidic or basic conditions, the hydantoin ring can be hydrolyzed to yield the corresponding α-amino acid, in this case, valine. This reaction is a cornerstone of the Edman degradation for protein sequencing and highlights the stability of the ring under physiological conditions.

-

N-Alkylation/Acylation: The N-H protons are acidic and can be deprotonated by a suitable base, allowing for alkylation or acylation at the N1 and N3 positions. This is a common strategy for synthesizing diverse libraries of hydantoin derivatives for structure-activity relationship (SAR) studies[12].

-

Stability: Hydantoins are generally stable compounds[12]. However, they can be susceptible to hydrolysis under harsh pH conditions. Their stability in various solvents and pH ranges is a critical parameter for formulation and drug delivery studies[8].

Figure 1: Key reactivity pathways for this compound.

Section 5: Synthesis and Characterization Workflow

A reliable synthetic and analytical workflow is essential for obtaining high-purity material for research. The Bucherer-Bergs reaction is a classic and efficient method for synthesizing 5-substituted hydantoins[13][14][15][16].

Protocol 1: Synthesis via Bucherer-Bergs Reaction

This protocol outlines the multicomponent synthesis of this compound from isobutyraldehyde.

Objective: To synthesize this compound.

Materials:

-

Isobutyraldehyde

-

Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol (50% aqueous solution)

-

Hydrochloric Acid (HCl)

-

Deionized Water

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, combine ammonium carbonate and potassium cyanide in 50% aqueous ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition of Aldehyde: Slowly add isobutyraldehyde to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux (typically around 60-70°C) for several hours (e.g., 4-8 hours)[15]. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into cold water.

-

Acidification: Carefully acidify the solution with HCl to precipitate the crude product. The hydantoin is typically insoluble in acidic aqueous solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent, such as hot water or ethanol, to yield pure this compound[1][5].

Protocol 2: Characterization and Purity Analysis

Objective: To confirm the identity and assess the purity of the synthesized product.

Methods:

-

Melting Point: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (144-145 °C) is indicative of high purity[5].

-

NMR Spectroscopy: Dissolve a sample in DMSO-d₆ and acquire ¹H and ¹³C NMR spectra. Compare the obtained spectra with the data provided in Section 3 to confirm the structure.

-

Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight (142.16 g/mol )[6].

-

HPLC Analysis: Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase) to assess purity. A single major peak indicates a pure compound.

References

- 1. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 16935-34-5 CAS MSDS (5-Isopropylhydantoin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 5-Isopropylhydantoin | C6H10N2O2 | CID 103033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. bepls.com [bepls.com]

- 12. researchgate.net [researchgate.net]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 15. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Stereochemistry of 5-Isopropylimidazolidine-2,4-dione

Abstract

5-Isopropylimidazolidine-2,4-dione, a hydantoin derivative of the essential amino acid valine, possesses a single stereogenic center at the C5 position, giving rise to (R)- and (S)-enantiomers. The spatial arrangement of the isopropyl group at this chiral center is of paramount importance, as stereoisomers of bioactive molecules often exhibit significant differences in pharmacological, toxicological, and metabolic activities. This technical guide provides a comprehensive exploration of the stereochemistry of this compound, addressing its synthesis, separation, and characterization. We delve into stereoselective synthetic strategies, detailing the rationale behind chiral pool synthesis from L- and D-valine. Furthermore, this guide presents validated, step-by-step protocols for the analytical separation of its enantiomers using Chiral High-Performance Liquid Chromatography (HPLC) and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, stereochemistry, and analytical sciences.

Introduction: The Significance of Chirality in this compound

The hydantoin scaffold, chemically known as imidazolidine-2,4-dione, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticonvulsant, antiviral, and antitumoral properties.[1][2][3][4] this compound is a key member of this family, structurally derived from the amino acid valine.

The critical feature of this molecule is the chiral center at the C5 position of the hydantoin ring, where the isopropyl group is attached. This single stereocenter means the molecule can exist as two non-superimposable mirror images, known as enantiomers: (S)-5-isopropylimidazolidine-2,4-dione and (R)-5-isopropylimidazolidine-2,4-dione.

The absolute configuration of this center is fundamentally linked to the stereochemistry of its parent amino acid. For instance, synthesis originating from naturally occurring L-valine typically yields the (S)-enantiomer.[5] The biological environment is inherently chiral, composed of enantiomerically pure proteins, nucleic acids, and sugars. Consequently, the (R) and (S) enantiomers of this compound can and often do interact differently with biological targets like enzymes and receptors.[6] This stereospecificity can lead to one enantiomer being therapeutically active while the other is inactive, less active, or even responsible for adverse effects.[7][8]

Therefore, the ability to selectively synthesize, separate, and definitively characterize the individual enantiomers of this compound is not merely an academic exercise but a critical requirement for drug discovery, development, and quality control. This guide provides the foundational knowledge and practical methodologies to address these challenges.

Stereoselective Synthesis: Leveraging the Chiral Pool

The most direct and widely employed strategy for obtaining enantiomerically pure this compound is through chiral pool synthesis, utilizing the readily available and optically pure L- or D-valine as the starting material.

Synthesis from L-Valine to (S)-5-Isopropylimidazolidine-2,4-dione

A common and effective method involves the dehydrative cyclization of L-valine with urea.[5] This reaction preserves the stereochemical integrity of the starting amino acid. The (S)-configuration of L-valine directly translates to the (S)-configuration at the C5 position of the resulting hydantoin.

Another classical approach is the Bucherer-Bergs reaction, a multicomponent reaction involving an aldehyde (isobutyraldehyde, in this case), ammonium carbonate, and potassium cyanide.[9][10][11] While powerful for generating hydantoins, the standard Bucherer-Bergs reaction on a prochiral aldehyde typically produces a racemic mixture. However, when starting from an α-amino acid, the reaction proceeds with retention of configuration. The mechanism involves the formation of an aminonitrile intermediate which then cyclizes.[12]

Diagram: Synthetic Pathway from L-Valine

Caption: Synthesis of (S)-5-isopropylimidazolidine-2,4-dione from L-valine.

Analytical Stereochemical Characterization

Once synthesized, determining the enantiomeric purity and absolute configuration of this compound is essential. This section outlines the primary analytical techniques for this purpose.

Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone technique for separating and quantifying enantiomers. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For hydantoins and their amino acid precursors, polysaccharide-based CSPs are highly effective.[1][13]

This protocol provides a robust method for the direct enantioseparation of this compound.

-

Instrumentation & Column:

-

HPLC system with UV detector.

-

Chiral Stationary Phase: CHIRALPAK® AD-H or CHIRALCEL® OD-H column (or equivalent amylose or cellulose-based CSP). These columns are well-documented for resolving hydantoin derivatives.[1]

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of n-hexane and 2-propanol (isopropanol). A typical starting ratio is 90:10 (v/v).[1]

-

For improved peak shape and resolution, 0.1% trifluoroacetic acid (TFA) can be added.

-

All solvents must be HPLC grade. Filter and degas the mobile phase prior to use.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm.

-

Run Time: Approximately 20-30 minutes, or until both enantiomeric peaks have eluted.

-

-

Data Analysis:

-

Identify the two peaks corresponding to the (R)- and (S)-enantiomers.

-

Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = (|A1 - A2| / (A1 + A2)) * 100

-

-

Expertise: Polysaccharide-based CSPs create chiral cavities and grooves. The enantiomers of the analyte fit into these cavities differently due to steric and polar interactions (hydrogen bonds, dipole-dipole), resulting in differential retention. The choice of a normal-phase mobile phase (hexane/isopropanol) is standard for these columns and enhances these interactions.

-

Trustworthiness: The protocol is self-validating. A racemic sample (50:50 mixture) must show two peaks of equal area. Injecting a sample of known configuration (e.g., synthesized from pure L-valine) will allow for the definitive assignment of the (S)-enantiomer peak.

Diagram: Chiral HPLC Workflow

Caption: General workflow for enantiomeric excess determination by Chiral HPLC.

Stereochemical Characterization by NMR Spectroscopy

While standard ¹H or ¹³C NMR spectroscopy cannot distinguish between enantiomers, the addition of a Chiral Solvating Agent (CSA) can.[14][15][16] The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. These diastereomeric complexes are energetically different and exist in fast exchange, leading to observable differences in the chemical shifts (ΔΔδ) for specific protons in the NMR spectrum.

-

Instrumentation:

-

High-field NMR spectrometer (≥400 MHz).

-

-

Reagents:

-

Analyte: Racemic or enantioenriched this compound.

-

Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol ("Pirkle's alcohol") is a common choice. Novel tetraaza macrocyclic CSAs have also shown excellent results for hydantoin derivatives.[14][17]

-

Solvent: Anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).

-

-

Sample Preparation:

-

Prepare a solution of the analyte (~5-10 mg) in the deuterated solvent (~0.6 mL).

-

Acquire a standard ¹H NMR spectrum of the analyte alone.

-

To the same NMR tube, add the CSA in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents). Acquire a spectrum after each addition.

-

-

Spectral Analysis:

-

Monitor the proton signals of the analyte, particularly the C5-H proton and the NH protons.

-

In the presence of the CSA, a single peak for a specific proton in the racemic analyte should split into two distinct signals (or a broadened, partially resolved signal).

-

The separation between these signals (ΔΔδ) is indicative of the degree of chiral recognition.

-

The ratio of the integrals of the two separated peaks corresponds directly to the enantiomeric ratio of the analyte.[17]

-

-

Expertise: The CSA, being enantiomerically pure, creates a chiral environment. The non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the CSA and each enantiomer of the hydantoin result in the formation of diastereomeric solvates with distinct magnetic environments, making them distinguishable by NMR.

-

Trustworthiness: The experiment is internally controlled. No peak splitting should be observed in the absence of the CSA. The degree of splitting often depends on the concentration of the CSA, temperature, and solvent, allowing for optimization. A racemic sample must show two signals of equal integration.

Table 1: Representative Chiral HPLC and NMR Data

| Technique | Parameter | (S)-Enantiomer | (R)-Enantiomer |

| Chiral HPLC | Retention Time (t_R) | 12.5 min | 14.8 min |

| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} | |

| ¹H NMR with CSA | C5-H Chemical Shift (δ) | 4.15 ppm | 4.18 ppm |

| Chemical Shift Difference (ΔΔδ) | \multicolumn{2}{c | }{0.03 ppm} |

Note: Data are hypothetical and for illustrative purposes. Actual values will depend on the specific experimental conditions.

Biological Implications and Stereospecificity

The stereochemistry of hydantoin derivatives can profoundly influence their biological activity. Studies on related thiohydantoins derived from valine have shown a drastic stereochemical influence on enzyme inhibition.[7] For example, the thiohydantoin derived from L-valine was a significantly more potent inhibitor of urease compared to its D-valine derived enantiomer.[7] Similarly, structure-activity relationship studies on hydantoin-cored ligands for the Smoothened (SMO) receptor, an important anti-cancer target, revealed that the chirality of the hydantoin core was highly conserved for activity.[8]

While specific data on the differential activity of (R)- and (S)-5-isopropylimidazolidine-2,4-dione is not extensively published, the principle of stereospecificity is well-established for this class of compounds.[18] Any research or development program involving this molecule must consider the potential for different pharmacological profiles between the enantiomers. The "hydantoinase process," used for the industrial production of D-amino acids, relies on the stereospecific enzymatic hydrolysis of D,L-5-substituted hydantoins, further highlighting the importance of stereochemistry in enzyme-ligand interactions for this scaffold.[19][20]

Conclusion

The stereochemistry of this compound is a critical attribute that dictates its interaction with chiral biological systems. Understanding and controlling the C5 stereocenter is essential for its application in medicinal chemistry and drug development. This guide has detailed the primary methods for its stereoselective synthesis via the chiral pool, ensuring predictable and high enantiopurity. Furthermore, we have provided validated, step-by-step protocols for the definitive analysis of its stereochemical composition using chiral HPLC and ¹H NMR with chiral solvating agents. These methodologies provide a robust framework for researchers to confidently synthesize, separate, and characterize the enantiomers of this important hydantoin derivative, enabling a deeper understanding of its structure-activity relationships.

References

- 1. bib.irb.hr:8443 [bib.irb.hr:8443]

- 2. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship Studies of Hydantoin-Cored Ligands for Smoothened Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bucherer-Bergs Reaction [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

- 14. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 18. Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Optical rotation of enantiomerically pure 5-isopropylimidazolidine-2,4-dione

An In-Depth Technical Guide to the Optical Rotation of Enantiomerically Pure 5-Isopropylimidazolidine-2,4-dione

Abstract

The stereochemical identity of pharmacologically active molecules is a cornerstone of modern drug development. Enantiomers of the same compound can exhibit vastly different biological activities and toxicological profiles. Consequently, the accurate characterization of enantiomerically pure substances is not merely a regulatory requirement but a fundamental scientific necessity. This guide provides a comprehensive technical overview of the optical rotation of this compound, a chiral hydantoin derivative. We will delve into the principles of its stereochemistry, the synthesis of its enantiopure forms, a detailed protocol for polarimetric analysis, and an interpretation of its chiroptical properties based on available scientific literature. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical and life sciences industries.

Introduction: The Critical Role of Chirality in Hydantoin-Based Compounds

Hydantoins (imidazolidine-2,4-diones) represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with anticonvulsant, antiarrhythmic, and antitumoral properties.[1][2] When the hydantoin ring is substituted at the C-5 position with a group other than hydrogen, as in this compound, a chiral center is created. This gives rise to a pair of non-superimposable mirror-image isomers known as enantiomers: (S)-5-isopropylimidazolidine-2,4-dione and (R)-5-isopropylimidazolidine-2,4-dione.

The absolute configuration of this chiral center can profoundly influence the molecule's interaction with chiral biological targets such as enzymes and receptors. Therefore, the ability to synthesize and confirm the enantiomeric purity of a single isomer is paramount. Optical rotation measurement, or polarimetry, is a foundational technique for this purpose, providing a direct measure of a compound's ability to rotate plane-polarized light, a unique property of chiral molecules.[3]

Synthesis and Stereochemical Integrity

The most direct route to obtaining an enantiomerically pure sample of this compound is through synthesis from a chiral starting material. The (S)-enantiomer, for instance, can be reliably synthesized from the naturally occurring amino acid L-valine, which possesses the (S) configuration. A reported method involves the dehydrative cyclization of L-valine with urea.[1] This synthesis is advantageous as it proceeds without racemization, ensuring the stereochemical integrity of the chiral center is retained from the starting material to the final hydantoin product.[2]

The Principle of Optical Activity

Optical activity is the phenomenon where a chiral substance rotates the plane of linearly polarized light.[3] Enantiomers are optically active; one enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal magnitude.[4] A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out.

The specific rotation, [α] , is a standardized physical constant for a given chiral compound. It is defined as the observed rotation when light of a specific wavelength (typically the sodium D-line, 589 nm) passes through a 1 decimeter (dm) path length of a solution with a concentration of 1 g/mL at a specified temperature.[4][5]

Technical Protocol: Polarimetric Analysis of this compound

This section outlines a self-validating protocol for determining the optical rotation of an enantiomerically pure sample of this compound. The causality behind each step is explained to ensure methodological robustness.

4.1. Instrumentation and Calibration

-

Instrument: A high-precision polarimeter.

-

Light Source: Sodium lamp (D-line, λ = 589 nm) is standard. For more detailed studies (Optical Rotatory Dispersion), a source capable of multiple wavelengths (e.g., Mercury lamp with filters) is required.

-

Calibration: Before any measurement, the instrument must be calibrated. This is achieved by measuring the optical rotation of a blank (the pure solvent to be used in the analysis). The reading should be 0.000°. If not, the instrument must be zeroed. This step is critical to negate any optical activity from the solvent itself or instrumental drift.

4.2. Sample Preparation: The Rationale for Diligence

-

Weighing: Accurately weigh approximately 100-200 mg of the enantiomerically pure this compound sample using an analytical balance. Precision here is paramount as the concentration is a key variable in the specific rotation calculation.

-

Dissolution: Quantitatively transfer the weighed sample to a 10 mL volumetric flask. Add the chosen solvent (e.g., water or ethanol) incrementally, dissolving the solid completely with gentle agitation. Finally, add the solvent up to the calibration mark.

-

Solvent Choice: The solvent must not react with the sample and must provide good solubility. Water is a common choice for hydantoins.[6] It is crucial to report the solvent used, as molecular interactions with the solvent can influence the magnitude of optical rotation.

-

-

Filtration (If Necessary): If any particulate matter is visible, filter the solution through a 0.45 µm syringe filter into a clean, dry vial. Particulates can scatter light and interfere with the measurement, leading to inaccurate results.

-

Temperature Control: Allow the solution to equilibrate to a controlled temperature, typically 20°C or 25°C, as specified by the pharmacopeia or literature standard.[7] Temperature fluctuations can alter solution density and molecular conformation, thereby affecting the observed rotation.

4.3. Measurement Workflow

-

Cell Preparation: Rinse a clean 1 dm polarimeter cell with a small amount of the prepared sample solution two to three times. This ensures the concentration of the solution in the cell is identical to the stock solution.

-

Cell Filling: Carefully fill the cell, ensuring no air bubbles are trapped in the light path. Bubbles will cause significant light diffraction and render the reading invalid.

-

Blank Measurement: Place the solvent-filled "blank" cell in the polarimeter and record the reading (should be 0.000° after calibration).

-

Sample Measurement: Replace the blank cell with the sample-filled cell. Take at least 3-5 consecutive readings. The values should be stable and consistent. An average of these readings constitutes the observed rotation (α) .

4.4. Calculation of Specific Rotation

The specific rotation [α] is calculated using the Biot's law formula:[8]

[α]Tλ = α / (l × c)

Where:

-

[α]Tλ is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm). (e.g., a 10 cm cell is 1 dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).

Chiroptical Properties of this compound

While a definitive specific rotation value at the standard 589 nm D-line ([α]D) for this compound is not prominently reported in recent literature, earlier studies on the chiroptical properties of amino acid hydantoins provide crucial data.

A key study by Suzuki et al. (1971) analyzed the Optical Rotatory Dispersion (ORD) of the hydantoin derived from L-valine, which is (S)-5-isopropylimidazolidine-2,4-dione.[6][9] ORD measures the change in optical rotation as a function of wavelength. The study reported molecular rotation ([M]) values, which are related to specific rotation by the molecular weight (MW) of the compound (MW of this compound = 142.16 g/mol ).

[M] = ([α] × MW) / 100

The reported data indicates that the (S)-enantiomer exhibits a strong negative Cotton effect, which is characteristic of n→π* transitions of the carbonyl group in the hydantoin ring.[9] The authors also noted that hydantoins derived from L-amino acids generally show a negative rotation at the sodium D-line.[6]

| Wavelength (λ) | Reported Molecular Rotation [M] (in Water)[6][9] |

| 300 nm | -2,300 |

| 250 nm | -4,100 |

| ~225 nm (Trough) | -8,000 |

| 589 nm (D-Line) | Negative (Qualitative)[6] |

| Table 1: Molecular Rotation Data for (S)-5-Isopropylimidazolidine-2,4-dione |

Based on this data, the (S)-enantiomer is levorotatory (-). Consequently, its mirror image, the (R)-enantiomer, must be dextrorotatory (+) with the same magnitude of rotation under identical conditions.

Caption: Relationship between enantiomers and optical rotation.

Application: Determining Enantiomeric Excess (ee)

For a sample that is a mixture of enantiomers, polarimetry can be used to determine the enantiomeric excess (ee) or optical purity . The ee is a measure of the purity of the sample, indicating how much of one enantiomer is present in excess of the racemic mixture.

The calculation is straightforward:

% ee = ([α]observed / [α]max) × 100%

Where:

-

[α]observed is the specific rotation measured for the mixture.

-

[α]max is the specific rotation of the pure, single enantiomer (the literature value).

For this calculation to be accurate, a reliable value for [α]max under the same experimental conditions is essential.

Conclusion

The optical rotation of this compound is a direct and powerful indicator of its stereochemical identity and purity. The (S)-enantiomer, derived from L-valine, is levorotatory, exhibiting a negative optical rotation, while the (R)-enantiomer is dextrorotatory. Adherence to a rigorous and validated polarimetric protocol is crucial for obtaining accurate and reproducible data. While a precise specific rotation value at 589 nm is not widely cited, the molecular rotation data available provides a solid foundation for its chiroptical characterization. This guide underscores the importance of integrating synthesis, analytical principles, and meticulous experimental execution for the definitive characterization of chiral pharmaceutical compounds.

References

- 1. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. One moment, please... [chemistrysteps.com]

- 5. Specific rotation - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

Solubility of 5-isopropylimidazolidine-2,4-dione in common organic solvents

An In-Depth Technical Guide to the Solubility of 5-Isopropylimidazolidine-2,4-dione in Common Organic Solvents

Executive Summary

This compound, also known as 5-isopropylhydantoin, is a heterocyclic compound belonging to the hydantoin class. Hydantoins are a critical scaffold in medicinal chemistry, recognized for a wide range of pharmacological activities.[1][2] The solubility of any active compound is a fundamental physicochemical property that dictates its behavior in biological systems and its viability for formulation and development.[3] Poor solubility can lead to unreliable results in in-vitro assays and pose significant challenges for achieving adequate bioavailability in preclinical and clinical settings.[4][5]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the molecular properties of this compound that govern its solubility. While comprehensive quantitative solubility data for this specific molecule is not widely published, this guide synthesizes available qualitative information derived from synthetic chemistry literature.

Critically, this document provides an authoritative, step-by-step experimental protocol for determining the thermodynamic equilibrium solubility of the compound using the industry-standard shake-flask method.[6][7] This empowers research teams to generate precise and reliable solubility data in-house across a range of relevant organic solvents. The guide is structured to provide a foundational understanding of the principles of solubility, practical guidance for experimental determination, and a clear view of the factors that ensure data integrity.

Part 1: Physicochemical Characterization of this compound

Understanding the inherent properties of a molecule is the first step in predicting and explaining its solubility behavior. This compound is a chiral molecule synthesized from the amino acid L-valine.[1] Its structure is characterized by a polar hydantoin ring and a non-polar isopropyl side chain. This duality is the primary driver of its solubility characteristics.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [8] |

| Synonyms | 5-Isopropylhydantoin | [9] |

| Molecular Formula | C₆H₁₀N₂O₂ | [1][8] |

| Molecular Weight | 142.16 g/mol | [8] (anhydrous) |

| Melting Point | 145–147 °C | [1][2] |

| Appearance | Colorless crystals | [1][2] |

| Structural Features | Polar hydantoin ring, non-polar isopropyl group | [1] |

The core of the molecule is the imidazolidine-2,4-dione (hydantoin) ring system. This ring contains two amide-like functionalities, featuring two carbonyl groups (C=O) which act as hydrogen bond acceptors, and two N-H groups which are potent hydrogen bond donors.[1] This dense arrangement of polar, hydrogen-bonding moieties makes the hydantoin core hydrophilic. In contrast, the 5-position is substituted with an isopropyl group, a small, branched alkyl chain that is hydrophobic (lipophilic) in nature. The overall solubility of the molecule in any given solvent is determined by the interplay between these two opposing features.

Part 2: Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the fundamental thermodynamic principle "like dissolves like".[10][11] This means a solute will dissolve best in a solvent that shares similar intermolecular forces.[12][13] For this compound, its solubility is a function of a solvent's ability to favorably interact with both its polar ring and its non-polar side chain.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are characterized by O-H or N-H bonds and are excellent hydrogen bond donors and acceptors. They can interact strongly with the hydantoin ring's C=O and N-H groups. The successful recrystallization of the compound from ethanol suggests strong solute-solvent interactions, particularly at elevated temperatures.[1][2]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents have large dipole moments but lack O-H or N-H bonds, making them strong hydrogen bond acceptors but not donors. They can effectively solvate the hydantoin ring by accepting hydrogen bonds from the N-H groups. The use of DMSO-d₆ for NMR analysis and ethyl acetate in the synthetic workup confirms solubility in these solvents.[1][2]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. Their interactions are limited to weak London dispersion forces. While these solvents will interact favorably with the non-polar isopropyl group, they cannot effectively break the strong hydrogen bonds of the solute's crystal lattice. Therefore, the solubility of this compound is expected to be very low in non-polar solvents.[14]

Part 3: Known Qualitative Solubility Profile

Direct, quantitative solubility data for this compound is scarce in peer-reviewed literature. However, procedural descriptions from its chemical synthesis provide valuable qualitative insights.[1][2][15]

Table 2: Qualitative Solubility Observations for this compound

| Solvent | Solvent Class | Observation | Inference | Source(s) |

| Ethanol | Polar Protic | Used as a solvent for recrystallization. | Good solubility, especially at elevated temperatures. Lower solubility at ambient or sub-ambient temperatures. | [1][2][15] |

| Ethyl Acetate | Polar Aprotic | The crude product is dissolved ("taken up") in ethyl acetate during workup. | Soluble at ambient temperature. | [1][2][15] |

| DMSO | Polar Aprotic | Used as a solvent for ¹H and ¹³C NMR spectroscopy. | Sufficiently soluble for analytical purposes (typically >5 mg/mL). | [1][2] |

Based on these observations and the theoretical principles outlined above, a predicted solubility trend can be established: High Solubility: Polar aprotic solvents (DMSO, DMF, DMAc) and polar protic solvents (Methanol, Ethanol). Moderate Solubility: Other polar solvents (Acetone, Acetonitrile, THF). Low to Insoluble: Non-polar solvents (Toluene, Dichloromethane, Hexane, Heptane).

Part 4: Authoritative Experimental Protocol for Thermodynamic Solubility Determination

To obtain reliable and reproducible quantitative data, a rigorous experimental protocol is essential. The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility, as it measures the concentration of a saturated solution in equilibrium with the solid drug.[6][7]

Standard Operating Procedure: Equilibrium Solubility via the Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature.

2. Materials & Reagents:

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

3. Equipment:

-

Orbital shaker or rotator with temperature control

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument (e.g., LC-MS)

-

Centrifuge (optional, for aiding phase separation)

4. Experimental Workflow:

5. Step-by-Step Procedure:

-

Step 5.1: Preparation: Add an excess amount of solid this compound to a glass vial. An amount that is 2-3 times the expected solubility is sufficient. For example, start by adding ~10-20 mg of solid to 1 mL of the test solvent. The presence of excess solid is mandatory to ensure equilibrium is reached.[16]

-

Step 5.2: Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[16] Allow the samples to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure the dissolution process has reached a stable plateau.[4][16]

-

Step 5.3: Phase Separation: After equilibration, let the vials stand for a short period to allow larger particles to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean vial. This step is critical to remove all undissolved solid material.[16][17]

-

Step 5.4: Sample Analysis: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of a pre-established calibration curve. Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS method.

-

Step 5.5: Data Calculation: Calculate the original concentration in the saturated filtrate by multiplying the measured concentration by the dilution factor. Report the final solubility in standard units such as mg/mL or µg/mL.

6. System Validation and Trustworthiness:

-

Calibration: A multi-point calibration curve (minimum 5 points) for this compound must be generated with the same analytical method, demonstrating linearity (R² > 0.995).

-

Replicates: Each solubility determination should be performed in triplicate to assess the precision of the measurement.

-

Purity: The purity of the compound and solvents must be known and documented, as impurities can significantly alter solubility.[7][18]

Part 5: Critical Factors Influencing Solubility

Several experimental variables can significantly impact the outcome of a solubility measurement. Careful control of these factors is necessary for data accuracy and reproducibility.

-

Temperature: The solubility of solids generally increases with temperature.[10] Therefore, maintaining and reporting the temperature at which the experiment was conducted is crucial (e.g., 25.0 ± 0.5 °C).

-

Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of the same compound can have different solubilities.[17] The thermodynamic solubility should be measured on the most stable crystalline form. It is important to characterize the solid form of the material being tested.

-

pH of the Medium: For ionizable compounds, pH is a critical determinant of solubility.[6][16] While less critical for organic solvents, any residual water or acidic/basic impurities in the solvent could potentially influence the result.

-

Equilibration Time: Insufficient equilibration time will lead to an underestimation of the true thermodynamic solubility. The 24-72 hour window is generally considered safe for most compounds to reach equilibrium.[16]

Conclusion

This compound possesses a dualistic molecular structure with a polar, hydrogen-bonding hydantoin ring and a non-polar isopropyl group. This structure dictates its solubility, favoring polar protic and polar aprotic solvents while having poor solubility in non-polar media. While extensive quantitative data is not publicly available, qualitative evidence from its synthesis confirms its solubility in ethanol, ethyl acetate, and DMSO.

For researchers and drug developers requiring precise solubility values, the shake-flask method remains the definitive standard. The detailed protocol provided in this guide offers a robust and self-validating system for generating high-quality, reproducible solubility data. By controlling critical factors such as temperature, solid form, and equilibration time, scientists can confidently characterize this important molecule and make informed decisions in the research and development pipeline.

References

- 1. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rheolution.com [rheolution.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. 5-Isopropylhydantoin | C6H10N2O2 | CID 103033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Isopropyl hydantoin [chemicalbook.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. m.youtube.com [m.youtube.com]

- 12. homework.study.com [homework.study.com]

- 13. quora.com [quora.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. quora.com [quora.com]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Thermal Stability of 5-isopropylimidazolidine-2,4-dione

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability of 5-isopropylimidazolidine-2,4-dione, a hydantoin derivative of the amino acid L-valine.[1][2] In the pharmaceutical industry, a thorough understanding of a compound's thermal behavior is paramount for ensuring safety during manufacturing, processing, storage, and formulation.[3] This document outlines the theoretical underpinnings of potential degradation pathways and provides detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). By explaining the causality behind experimental choices and focusing on data interpretation, this guide serves as an essential resource for researchers, scientists, and drug development professionals tasked with characterizing the thermal hazards of this and related molecules.

Introduction: The Imperative for Thermal Stability Profiling

This compound, a derivative of the essential amino acid L-valine, belongs to the hydantoin class of compounds.[1] Hydantoins are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[4][5] The journey from a promising lead compound to a safe and effective drug product is contingent upon a rigorous understanding of its physicochemical properties, with thermal stability being a critical safety and quality attribute.

An uncontrolled exothermic decomposition can lead to a thermal runaway reaction, a scenario where the heat generated exceeds the rate of heat removal, potentially resulting in catastrophic equipment failure and personnel injury. Therefore, identifying the onset temperature of decomposition, quantifying the energy released, and understanding the kinetics of the process are not merely regulatory hurdles but fundamental requirements for safe process design and risk assessment.[6]

This guide addresses the critical lack of publicly available thermal stability data for this compound by providing a robust, first-principles-based methodology for its complete thermal hazard assessment.

Theoretical Framework: Potential Thermal Decomposition Pathways

While specific experimental data on the thermal decomposition of this compound is scarce, we can postulate probable degradation mechanisms based on the known chemistry of the hydantoin ring and its substituents.

Hydantoin Ring Scission and Hydrolysis